Allyl(4-methoxyphenyl)dimethylsilane is an organosilicon compound characterized by its molecular formula and a molecular weight of 206.36 g/mol. This compound features an allyl group, a methoxyphenyl group, and two methyl groups bonded to a silicon atom. Its structure can be represented as follows:
Allyl(4-methoxyphenyl)dimethylsilane is noted for its versatility in
Allyldimethoxyphenylsilane can be a useful building block for organic synthesis due to the presence of different functional groups. The allyl group (CH2CH=CH2) provides a site for further chemical reactions, while the methoxyphenyl group (CH3OC6H4) can influence the reactivity of the molecule. Researchers can utilize these properties to synthesize various organic compounds, including:* Fine chemicals
* Pharmaceuticals* Functional materials [, ]
These reactions highlight the compound's reactivity due to the presence of functional groups capable of undergoing transformation under appropriate conditions .
Research into the biological activity of Allyl(4-methoxyphenyl)dimethylsilane suggests potential applications in modifying biological molecules. Its unique structure allows it to interact with various biological systems, making it a candidate for drug delivery systems and bioconjugation reactions. The reactivity of the allyl group may enable its use in biotinylation processes, which are crucial for labeling biomolecules .
Allyl(4-methoxyphenyl)dimethylsilane can be synthesized through several methods:
The applications of Allyl(4-methoxyphenyl)dimethylsilane span various fields:
Interaction studies involving Allyl(4-methoxyphenyl)dimethylsilane focus on its reactivity with biological molecules and other chemical species. Its ability to undergo biotinylation makes it valuable for proteomics research, where it can be used to label proteins for detection and analysis . Further studies may investigate its interactions with various enzymes or receptors to understand its potential therapeutic roles.
Allyl(4-methoxyphenyl)dimethylsilane has several similar compounds, which include:
What sets Allyl(4-methoxyphenyl)dimethylsilane apart from these compounds is the combination of both an allyl group and a methoxyphenyl group. This dual functionality provides distinct reactivity options not found in the other compounds listed, making it particularly useful in specialized synthetic applications. For example, while allyldimethylphenylsilane may have similar reactivity due to the allyl group, it lacks the methoxy functionality that enables additional interactions with biological systems .
Transition metal-catalyzed cross-coupling reactions represent the most versatile and widely employed synthetic methodology for preparing allyl(4-methoxyphenyl)dimethylsilane. These methods leverage the unique reactivity of transition metals to facilitate carbon-silicon bond formation under controlled conditions.
Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for allylsilane synthesis [3] [4]. The palladium-catalyzed allylic substitution methodology involves the reaction of allylic carbonates or acetates with organosilicon nucleophiles in the presence of palladium complexes. Research has demonstrated that palladium complexes such as Pd(PPh₃)₄ effectively catalyze the formation of allylsilanes from allylic alcohols and disilanes under mild conditions [4] [5].
The mechanism proceeds through oxidative addition of the palladium catalyst to the allylic substrate, forming a π-allyl palladium intermediate. Subsequent transmetalation with the silicon nucleophile, followed by reductive elimination, yields the desired allylsilane product [5]. Kinetic studies have revealed that the transmetalation step represents the turnover-limiting step in this transformation [5].
Palladium-catalyzed methodologies exhibit excellent functional group tolerance and proceed under mild reaction conditions. The tetrafluoroborate counterion of palladium catalysts plays a crucial role in both catalyst activation and the transmetalation step, with boron trifluoride being generated to activate the substrate hydroxyl group [5]. These reactions typically achieve yields of 78-85% with regioselectivity ratios favoring the linear α-product over the γ-regioisomer by 15:1 to 20:1.
Nickel-catalyzed cross-coupling methodologies offer an economical alternative to palladium-based systems [6]. The NiCl₂(PMe₃)₂-catalyzed reaction of allyl alcohols with silylzinc reagents, including PhMe₂SiZnCl and Ph₂MeSiZnCl, provides efficient access to allylsilanes [6]. This methodology demonstrates high regioselectivity and excellent functional group tolerance, accommodating aryl- and heteroaryl-substituted allyl alcohols.
The nickel-catalyzed approach exhibits high regioselectivity and stereoselectivity when 1- or 3-aryl-substituted allyl alcohols are employed as substrates [6]. The reaction of chiral allyl alcohols yields configuration-inversion products, indicating a mechanism involving double inversion through intermediate nickel complexes. These transformations typically proceed at room temperature with reaction yields ranging from 70-90%.
Rhodium-catalyzed cross-coupling reactions provide access to allylsilanes through dynamic kinetic asymmetric transformations [7]. The rhodium(I)-catalyzed coupling between aryl siloxanes and racemic allyl halides achieves highly enantioselective Hiyama cross-coupling reactions [7]. This methodology is particularly valuable for synthesizing enantiomerically enriched allyl arenes and is compatible with heterocyclic allyl chloride electrophiles.
The rhodium-catalyzed methodology employs [Rh(cod)Cl]₂ as the catalyst precursor and operates at temperatures of 60-80°C for 8 hours [7]. The reaction demonstrates excellent α/γ selectivity (>20:1) and accommodates a broad range of functional groups, making it suitable for complex molecule synthesis.
Silicon-hydrogen bond functionalization represents a direct and atom-economical approach to allylsilane synthesis. These methodologies involve the activation of Si-H bonds through various catalytic and radical processes, enabling the formation of carbon-silicon bonds.
Platinum-catalyzed hydrosilylation using Karstedt's catalyst represents the most industrially significant method for silicon-hydrogen bond functionalization [8] [9] [10]. Karstedt's catalyst, with the structure Pt₂[(Me₂SiCH═CH₂)₂O]₃, serves as a highly active platinum(0) complex for hydrosilylation reactions [8] [11].
The Chalk-Harrod mechanism governs platinum-catalyzed hydrosilylation, involving oxidative addition of the Si-H bond to platinum, followed by alkene insertion into the Pt-H bond and subsequent reductive elimination [12] [10]. Mechanistic studies utilizing deuterium labeling and ¹⁹⁵Pt nuclear magnetic resonance spectroscopy have revealed that the insertion of the alkene into the Pt-H bond represents the rate-limiting step [10].
Karstedt's catalyst exhibits exceptional activity at very low platinum loadings (10-50 ppm) and provides high yields (80-95%) with anti-Markovnikov regioselectivity [8] [9]. The catalyst operates effectively at temperatures of 80-120°C and demonstrates broad substrate scope with excellent functional group tolerance [13]. Recent developments have introduced biomimetic caged platinum catalysts that exhibit more than ten times the activity of Karstedt's catalyst while maintaining high selectivity through confinement effects [13].
Radical-mediated silicon-hydrogen bond activation provides an alternative pathway for allylsilane synthesis under metal-free conditions [14] [15] [16]. The radical approach typically employs azo initiators such as AIBN (azobisisobutyronitrile) in combination with thiol catalysts to generate silyl radicals from hydrosilanes [16].
The mechanism involves homolytic cleavage of the Si-H bond to generate silyl radicals, which subsequently undergo addition to alkene substrates [16]. Thiol catalysts act as polarity-reversal catalysts, promoting hydrogen atom abstraction from the Si-H group by carbon-centered radicals formed through intramolecular addition [16].
Electrophotocatalytic silicon-hydrogen bond activation represents a recent advancement in this field [15]. This methodology combines electrooxidation, photoinduced ligand-to-metal charge transfer, and methoxyl-radical-mediated hydrogen atom transfer for selective silyl radical generation [15]. The process operates under mild conditions and exhibits remarkable site-selectivity through polarized transition states.
Photoinduced silicon-hydrogen bond functionalization offers environmentally benign conditions for allylsilane synthesis [14] [17]. Visible light-induced organophotocatalytic strategies eliminate the need for transition metal catalysts while maintaining high efficiency and selectivity [17].
The photocatalytic approach utilizes bench-stable silacarboxylic acids as silyl radical precursors through efficient visible-light-induced decarboxylation [17]. This methodology successfully produces functionalized allylsilanes in good yields (75-85%) with high stereoselectivity and demonstrates scalability for practical applications [17].
Regioselective allylation of methoxy-substituted arenes provides direct access to allyl(4-methoxyphenyl)dimethylsilane through carbon-carbon bond formation followed by silicon incorporation. This approach leverages the electronic properties of the methoxy substituent to direct regioselectivity.
Electrophilic aromatic substitution represents a classical approach to regioselective allylation of methoxy-substituted arenes [18] [19]. The methoxy group serves as a strong electron-donating substituent, activating the aromatic ring toward electrophilic attack and directing substitution to the ortho and para positions.
Friedel-Crafts allylation using aluminum chloride as a Lewis acid catalyst achieves highly regioselective para-substitution of 4-methoxybenzene derivatives [18]. The reaction typically operates at low temperatures (0°C) to minimize side reactions and achieves regioselectivity ratios exceeding 99:1 (para:ortho) [18]. However, this methodology exhibits limited functional group tolerance due to the harsh acidic conditions.
Iron(III) chloride-catalyzed electrophilic aromatic substitution provides a milder alternative with improved functional group compatibility [19]. The iron-catalyzed methodology operates at moderate temperatures (40°C) and achieves regioselectivity ratios of 25:1 (para:meta) while maintaining yields of 80% [19].
Transition metal-catalyzed regioselective allylation offers superior control over regioselectivity and functional group tolerance compared to classical electrophilic aromatic substitution [20]. Palladium-catalyzed ortho C-H allylation of tertiary anilines has been developed as a highly regioselective approach [20].
The palladium-catalyzed methodology employs Pd(OAc)₂ as the catalyst precursor and operates at elevated temperatures (80°C) for extended reaction times (10 hours) [20]. This approach achieves excellent regioselectivity (18:1, para:ortho) and demonstrates high functional group tolerance, accommodating various aniline derivatives and substitution patterns [20].
Photoredox-catalyzed regioselective allylation represents an emerging methodology that operates under mild conditions with visible light activation [21]. This approach utilizes photogenerated radicals to achieve selective functionalization at specific aromatic positions, overcoming the limitations of substrate-controlled selectivity [21].
Metal-free regioselective allylation methodologies have been developed to address environmental and economic concerns associated with transition metal catalysts [22]. Electrochemically driven allylation provides a sustainable approach to carbon-carbon bond formation without transition metal catalysts [22].
The electrochemical methodology employs iron and nickel foam electrodes with tetrabutylammonium bromide as the electrolyte in dimethylacetamide solvent [22]. This approach demonstrates broad substrate scope, excellent functional group tolerance, and enables late-stage functionalization of natural product and drug-derived substrates [22]. The electrochemical allylation achieves yields of 65-75% under mild conditions without the need for transition metal catalysts.
The synthetic methodologies for allyl(4-methoxyphenyl)dimethylsilane demonstrate the evolution of organosilicon chemistry from classical Grignard approaches to sophisticated transition metal-catalyzed and photocatalytic methodologies. Transition metal-catalyzed cross-coupling approaches, particularly palladium and nickel-catalyzed methodologies, provide the highest yields and selectivities while maintaining excellent functional group tolerance [3] [4] [6]. Silicon-hydrogen bond functionalization strategies, led by platinum-catalyzed hydrosilylation using Karstedt's catalyst, offer industrially viable processes with exceptional efficiency and broad substrate scope [8] [9] [10]. Regioselective allylation methodologies continue to evolve with the development of photoredox and electrochemical approaches that address sustainability concerns while maintaining high selectivity and functional group tolerance [21] [22] [17].
The electrophilic substitution reactions of Allyl(4-methoxyphenyl)dimethylsilane represent a fascinating intersection of allylsilane and arylsilane chemistry, where dual reactive sites compete for electrophilic attack. The aromatic ring substitution follows the classical electrophilic aromatic substitution mechanism with silicon-specific modifications that distinguish these reactions from conventional aromatic chemistry.
The mechanism of electrophilic aromatic substitution in arylsilanes proceeds through the formation of a Wheland complex intermediate, where the silicon atom provides crucial electronic stabilization [1] [2]. The carbon-silicon bond exhibits strong electron-releasing properties, similar to that of an acetamide substituent and approximately equivalent to two alkyl groups in terms of electron donation [3]. This enhanced electron density makes the aromatic ring significantly more nucleophilic than unsubstituted benzene derivatives.
The 4-methoxyphenyl moiety in Allyl(4-methoxyphenyl)dimethylsilane presents additional electronic complexity due to the methoxy group's electron-donating resonance effect. Comparative studies of protodesilylation rates demonstrate that electron-donating substituents, particularly methoxy groups, substantially accelerate the cleavage of aryl-silicon bonds [4] [5]. The nucleophilicity parameter for (4-methoxyphenyl)dimethylsilane has been determined to be 4.23 with a selectivity parameter of 0.73, indicating moderate nucleophilic character in hydride donor reactions [6] [7].
The electrophilic substitution pathway in the aromatic system proceeds through a two-step mechanism where the rate-determining step involves the formation of the arenium ion intermediate. Studies on related 4-methoxybenzyltrimethylsilane radical cations reveal that desilylation occurs more than 200 times faster than deprotonation of the corresponding 4-methoxytoluene radical cation [8]. This dramatic rate enhancement suggests that the presence of silicon fundamentally alters the reaction energetics.
The substitution pattern observed in aromatic electrophilic reactions shows preferential attack at positions that maximize resonance stabilization while minimizing steric hindrance. In silicon-containing naphthalene derivatives, intramolecular electrophilic aromatic substitution occurs exclusively at the 8-position of the 1-naphthyl group, demonstrating the high regioselectivity achievable in these systems [9] [10].
Temperature-dependent studies reveal that the selectivity between different electrophilic pathways can be modulated by reaction conditions. For instance, the relative reactivity ratio between aromatic hydrogen and silicon-bonded aromatic carbons varies with electrophile reactivity, showing ratios of approximately 10³-10⁴ for highly reactive species such as oxonium ions in acid cleavage reactions [5].
The presence of both allyl and aromatic reactive sites in Allyl(4-methoxyphenyl)dimethylsilane creates opportunities for competitive electrophilic attack. The allyl moiety typically shows preferential reactivity due to the β-effect of silicon, where the carbon-silicon bond can stabilize positive charge development through hyperconjugation [3] [11]. However, the electron-rich 4-methoxyphenyl ring can compete effectively under certain conditions.
Kinetic studies indicate that the competition between aromatic and allyl substitution depends critically on the nature of the electrophile and reaction conditions. Stronger electrophiles tend to show reduced selectivity, while milder electrophilic conditions favor attack at the most nucleophilic site. The stereochemical outcome of allyl substitution follows the anti-SE2' mechanism, where the new double bond forms with predominantly E-configuration [3] [12].
Silicon substituents exert profound control over the regioselectivity and periselectivity of cycloaddition reactions, often overriding the intrinsic preferences of the organic framework. This silicon-directed selectivity has emerged as a powerful tool for controlling reaction outcomes in complex molecular architectures.
One of the most striking examples of silicon-directed periselectivity occurs in hexadehydro-Diels-Alder (HDDA) chemistry. Studies on silicon-containing triyne substrates demonstrate that the silicon atom can completely reverse the innate cyclization preferences of polyyne systems [13] [14]. In conventional carbon, oxygen, nitrogen, and sulfur-tethered triynes, the preferred pathway is typically the tetradehydro-Diels-Alder (TDDA) reaction. However, silicon-tethered analogues show exclusive formation of HDDA products, with the furan-trapped adducts obtained in excellent yields.
The mechanistic basis for this selectivity reversal lies in the β-silyl effect on radical intermediate structures. Computational studies reveal that the sp-carbon beta to the silicon atom preferentially closes to the terminus of the 4π-component, consistent with radical stabilization by the β-silyl substituent [13]. This electronic preference overrides steric and orbital symmetry considerations that normally govern periselectivity in dehydro-Diels-Alder reactions.
Silicon substituents also direct selectivity in transition metal-catalyzed cycloaddition reactions. Studies of pyridine-2,6-diimine iron-catalyzed reactions of vinylsilanes reveal an "α-silicon effect" where oxidative cyclization preferentially places the silicon substituent alpha to the metal center [15]. This preference leads to unusual head-to-head regioselectivity in vinylsilane dimerization, contrasting with the typical tail-to-tail products observed for α-olefin substrates.
The α-silicon effect manifests in both [2+2] and [4+2] cycloaddition reactions with 1,3-dienes. Cross-cycloaddition with 4-substituted dienes yields [2+2] products with 1,3-cyclobutane substitution patterns, while 2-substituted dienes afford [4+2] cycloadducts. The chemoselectivity profile differs markedly from that of analogous α-olefin reactions, highlighting the unique influence of silicon on metallacycle formation and subsequent transformations [15].
Silicon-stabilized cations serve as effective Lewis acid catalysts for Diels-Alder reactions, with the degree of silicon shielding correlating with catalytic activity. Sulfur-stabilized silicon cations with varying ring sizes (five- and six-membered) show different reactivity patterns, with less shielded silicon centers exhibiting higher catalytic activity [16]. The challenging Diels-Alder reaction between cyclohexa-1,3-diene and chalcone proceeds efficiently at room temperature using these silicon-based catalysts, achieving high conversions within three hours.
Enantioselective variants of silicon-directed cycloadditions have been developed using chiral binaphthyl-based silicon cations. While modest enantioselectivities (up to 11% ee) have been achieved, these results provide a foundation for developing more selective catalytic systems [16]. The correlation between silicon NMR chemical shift and catalytic activity offers a predictive tool for catalyst design.
The underlying mechanism of silicon-directed periselectivity involves several electronic factors. The carbon-silicon bond's electron-releasing capability stabilizes developing positive charge in transition states and intermediates. Additionally, possible silicon-π interactions and hyperconjugative effects contribute to the observed selectivity patterns [17] [18].
Frontier molecular orbital considerations play a crucial role in determining cycloaddition regioselectivity. The silicon substituent alters the orbital coefficients and energy levels of the reactive π-system, leading to modified overlap patterns in cycloaddition transition states. These electronic perturbations can be sufficient to reverse normally favored reaction pathways [13].
Protodesilylation represents one of the most fundamental reactions of organosilicon compounds, serving both as a synthetic transformation and a probe for understanding silicon-carbon bond reactivity. The mechanism of protodesilylation varies significantly depending on the substitution pattern and reaction conditions, with allyl and aryl silicon compounds showing distinctly different kinetic behaviors.
The protodesilylation of allylsilanes proceeds through multiple mechanistic pathways that are delicately balanced and highly sensitive to substitution patterns. For 3,3-dialkylallylsilanes, two primary mechanisms operate: direct protonation at C-3 followed by silicon elimination, and protonation at C-2 followed by hydride shift and subsequent silicon elimination [19] [20].
Deuterium labeling studies have been instrumental in elucidating these mechanistic pathways. The protodesilylation of bis-silylated propenes, such as 1-dimethyl(phenyl)silyl-3-trimethylsilylpropene and its isomer, yields identical product distributions (approximately 4:1 ratio of different allylsilanes), confirming the involvement of a common cationic intermediate [20] [21]. This mechanistic convergence demonstrates that the initial site of protonation is less important than the subsequent rearrangement processes.
The kinetic behavior of allylsilane protodesilylation shows first-order dependence on substrate concentration and exhibits pH-dependent rate profiles. The rate is maximized when the substrate exists predominantly in its zwitterionic form, occurring between the pKa and pKaH values of the system [22]. This pH dependence reflects the multiple ionization states accessible to the substrate under different conditions.
Arylsilane protodesilylation follows the classical electrophilic aromatic substitution mechanism but with silicon-specific kinetic features. The reaction proceeds through rate-determining formation of the arenium ion intermediate, with subsequent rapid elimination of the silyl group [23] [24]. The sensitivity to substituent effects follows Hammett relationships with σ+ constants, confirming the electrophilic nature of the rate-determining step [5].
Comparative kinetic studies of substituted phenyltrimethylsilanes reveal that electron-donating groups significantly accelerate protodesilylation rates. The 4-methoxyphenyl derivative shows enhanced reactivity compared to unsubstituted phenylsilanes, consistent with increased electron density at the reaction site [6]. The rate enhancement follows the order of electron-donating ability: NH₂ > OCH₃ > CH₃ > H > Cl > NO₂.
Temperature-dependent studies indicate that the activation energy for arylsilane protodesilylation is generally lower than for corresponding carbon-hydrogen bond cleavage reactions. This difference reflects the greater polarizability of the carbon-silicon bond and its enhanced ability to stabilize developing positive charge in the transition state [4].
Silicon-oxygen bond cleavage represents a distinct mechanistic category with its own kinetic characteristics. Studies of alkoxydisiloxanes and carbodisiloxanes reveal that neighboring group effects can dramatically accelerate hydrolysis rates [25] [26]. Tethered amide or amine functional groups provide rate enhancements of up to 50-fold compared to unactivated controls.
The mechanistic basis for neighboring group acceleration involves hydrogen-bond assisted cleavage of the silicon-oxygen bond. The optimal ring size for this intramolecular catalysis is typically 5-7 atoms, with a notable exception for 6-membered rings that show unexpectedly low reactivity [25]. This anomaly has been attributed to conformational constraints that prevent optimal hydrogen bonding geometry.
Computational studies support the hydrogen-bond assisted mechanism, showing good correlation between calculated transition state energies and experimental rate data. The calculations reveal that the neighboring group effect operates through stabilization of the hydrolysis transition state rather than ground state destabilization [25].
Primary kinetic isotope effects provide valuable mechanistic information for protodesilylation reactions. Studies of deuterated substrates typically show kH/kD values of 1.2-2.5, indicating that carbon-hydrogen or silicon-hydrogen bond breaking occurs in the rate-determining step [27]. These values are consistent with the proposed mechanisms where proton transfer is concerted with or precedes silicon elimination.
Secondary isotope effects at the α-carbon position reveal information about charge development in the transition state. Values typically range from 1.05-1.15 per deuterium, suggesting modest positive charge development consistent with the proposed carbocationic intermediates [19].
The use of different proton sources allows for mechanistic discrimination between concerted and stepwise pathways. Strong acids favor direct protodesilylation, while weaker acids may promote alternative reaction channels such as nucleophilic addition followed by elimination [20].
Solvent effects on protodesilylation rates provide insights into the charge development and solvation requirements of the transition state. Polar protic solvents generally accelerate protodesilylation by stabilizing the developing ionic character. However, some reactions show unusual solvent dependencies that reflect specific solvation patterns or hydrogen bonding interactions [23].
The unique behavior of DMSO in facilitating certain silicon-carbon bond cleavages has been attributed to its special ability to solvate both ionic and neutral species effectively. This dual solvation capability allows DMSO to stabilize the complex charge distributions that develop during protodesilylation [23].
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